molecular formula C10H15BO3 B1591207 2-Isobutoxyphenylboronic acid CAS No. 833486-92-3

2-Isobutoxyphenylboronic acid

Cat. No.: B1591207
CAS No.: 833486-92-3
M. Wt: 194.04 g/mol
InChI Key: WROPRHAJDSQMRO-UHFFFAOYSA-N
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Description

2-Isobutoxyphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isobutoxy group at the ortho position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-isobutoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Esterification: Alcohols, typically under acidic or basic conditions.

Major Products:

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

2-Isobutoxyphenylboronic acid has diverse applications in scientific research:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into boronic acid derivatives has shown potential in developing enzyme inhibitors, particularly protease inhibitors.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various substrates.

Mechanism of Action

The primary mechanism by which 2-isobutoxyphenylboronic acid exerts its effects is through its role as a reagent in Suzuki–Miyaura coupling reactions. The process involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired biaryl product. The molecular targets in this reaction are the aryl or vinyl halides, and the pathway involves the formation of a palladium-boron complex.

Comparison with Similar Compounds

  • 2-Butoxyphenylboronic acid
  • Phenylboronic acid
  • 4-Isobutoxyphenylboronic acid

Comparison: 2-Isobutoxyphenylboronic acid is unique due to the presence of the isobutoxy group, which can influence its reactivity and solubility compared to other boronic acids. For example, the isobutoxy group can provide steric hindrance, potentially affecting the compound’s behavior in coupling reactions. Additionally, the electronic effects of the isobutoxy group can alter the acidity of the boronic acid, impacting its reactivity in various chemical transformations.

Properties

IUPAC Name

[2-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROPRHAJDSQMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584583
Record name [2-(2-Methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833486-92-3
Record name [2-(2-Methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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